molecular formula C15H19ClN2O2 B2546460 N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide CAS No. 2411278-36-7

N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide

Cat. No. B2546460
CAS RN: 2411278-36-7
M. Wt: 294.78
InChI Key: SFVVLZBCMWFTAS-UHFFFAOYSA-N
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Description

N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide (abbreviated as CPOX) is a chemical compound that has been studied for its potential use in scientific research. CPOX is a member of the oxirane family, which are compounds that contain a three-membered cyclic ether ring. The unique structure of CPOX makes it an interesting candidate for research in various fields, including biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide is not fully understood, but it is believed to act as an inhibitor of enzymes by binding to their active sites. N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide has been shown to be effective in inhibiting the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have shown that N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide can inhibit the activity of various enzymes, including proteases and kinases. In addition, N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide in laboratory experiments is its unique structure, which may allow it to interact with specific targets in the body. However, one limitation of using N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide. One area of research could be to further investigate the mechanism of action of N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide, which may provide insights into its potential use in drug discovery. Another area of research could be to investigate the potential use of N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide as an anti-inflammatory agent in human clinical trials. Additionally, N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide could be studied for its potential use in treating various diseases, including cancer and neurological disorders.

Synthesis Methods

N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis of N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide involves the use of pyrrolidine, a cyclic amine, and 2-chloro-6-nitrophenylacetic acid. The reaction between these two compounds produces a nitrophenylpyrrolidine intermediate, which is then reduced to form the corresponding amine. The amine is then reacted with epichlorohydrin to produce N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide.

Scientific Research Applications

N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide has been studied for its potential use in scientific research due to its unique structure and properties. N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide has been investigated as a potential inhibitor of various enzymes, including proteases and kinases. In addition, N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide has been studied for its potential use in drug discovery, as it may be able to interact with specific targets in the body.

properties

IUPAC Name

N-[2-(2-chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-12-4-3-5-13(18-8-1-2-9-18)11(12)6-7-17-15(19)14-10-20-14/h3-5,14H,1-2,6-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVLZBCMWFTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)Cl)CCNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide

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